![molecular formula C9H18ClNO B13590413 1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-Methoxyspiro[33]heptan-1-yl}methanaminehydrochloride is a chemical compound with the molecular formula C9H18ClNO It is known for its unique spiro structure, which consists of a seven-membered ring fused to a three-membered ring, with a methoxy group and a methanamine group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro[3.3]heptane core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction. A suitable methoxy donor, such as methanol or a methoxide salt, is reacted with the spiro compound under controlled conditions.
Amination: The methanamine group is introduced through an amination reaction. This can be achieved by reacting the intermediate compound with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methanamine group is replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methanol, methoxide salts, ammonia, amine derivatives, controlled temperature and pressure.
Major Products Formed
Oxidation: Oxides, ketones.
Reduction: Reduced derivatives.
Substitution: Functionalized derivatives with various substituents.
Applications De Recherche Scientifique
1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{3-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride: A similar compound with a different position of the methoxy group.
Spiro[3.3]heptane derivatives: Compounds with similar spiro structures but different functional groups.
Uniqueness
1-{1-Methoxyspiro[33]heptan-1-yl}methanaminehydrochloride is unique due to its specific spiro structure and the presence of both methoxy and methanamine groups
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
(3-methoxyspiro[3.3]heptan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9(7-10)6-5-8(9)3-2-4-8;/h2-7,10H2,1H3;1H |
Clé InChI |
OGPSLDDYABBTGD-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCC12CCC2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


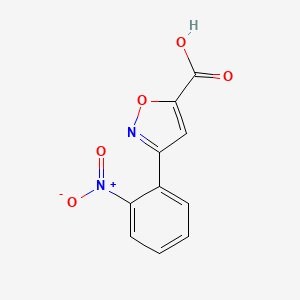

![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
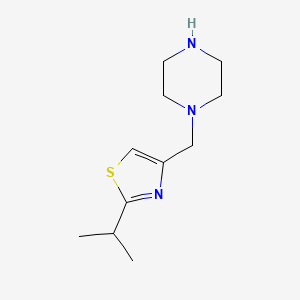
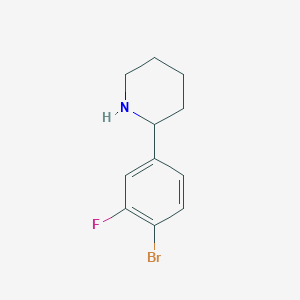
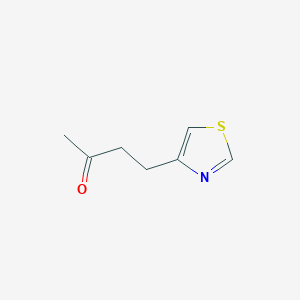
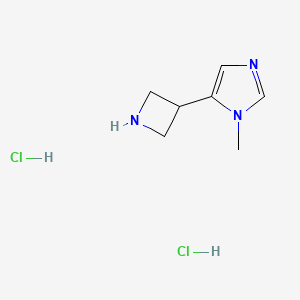


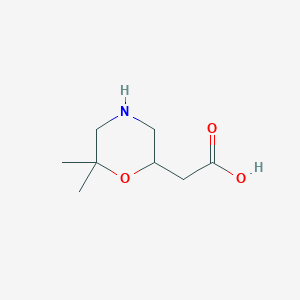
![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
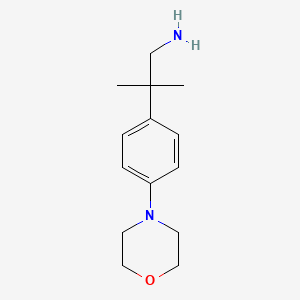
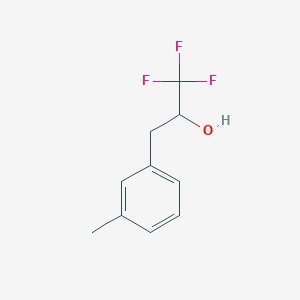
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
